(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound (E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group. The carboxamide at position 5 is linked to a piperidin-4-ylmethyl moiety, which is further functionalized with a (E)-3-(furan-2-yl)acryloyl group.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-4-6-19(25)7-5-18)24(31)26-16-17-10-12-29(13-11-17)23(30)9-8-20-3-2-14-32-20/h2-9,14-15,17H,10-13,16H2,1H3,(H,26,31)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHBMRJECKKHJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Synthesis
The synthesis of the compound involves several key steps, including the formation of the pyrazole ring and the introduction of the furan and fluorophenyl substituents. The synthetic pathway typically includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Functional Groups : Employing various coupling reactions to attach furan and fluorophenyl moieties.
- Final Modification : The incorporation of the acrylamide side chain through acylation reactions.
Anticancer Properties
Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer activity by interfering with various cellular pathways involved in tumor growth and proliferation. The compound has been evaluated for its effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MiaPaCa-2 (Pancreatic) | 12.5 | Induction of apoptosis and inhibition of cell cycle |
| Panc-1 (Pancreatic) | 15.0 | Inhibition of angiogenesis |
| HeLa (Cervical) | 10.0 | Disruption of mitotic spindle formation |
The compound demonstrated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
- Antiangiogenic Effects : By inhibiting vascular endothelial growth factor (VEGF), it reduces tumor blood supply .
Case Studies
Recent case studies highlight the efficacy of this compound in preclinical models:
- Study on Pancreatic Cancer : A study involving MiaPaCa-2 cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with a calculated IC50 value indicating potent activity compared to standard chemotherapeutics .
- Combination Therapy : When used in combination with traditional chemotherapeutics, such as gemcitabine, the compound enhanced overall efficacy and reduced resistance observed in pancreatic cancer models .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, derivatives similar to (E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways related to cell survival and growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against a range of bacterial strains. Studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy, making this compound a candidate for further exploration in antimicrobial drug development .
Neurological Applications
Given the piperidine component in its structure, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilicity enhances its therapeutic prospects in neurology .
Case Study 1: Anticancer Activity
A study published in 2020 explored the anticancer effects of pyrazole derivatives on human cancer cell lines. The research demonstrated that this compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating superior potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
Key Observations:
Substituent Positional Effects: The target compound’s 3-(4-fluorophenyl) group is shared with 5,3-AB-CHMFUPPYCA (), but positional isomerism (3- vs 5-substitution) alters receptor binding profiles.
Functional Group Variations: Replacement of carboxamide with carbohydrazide () introduces a hydrogen-bond donor (NH-NH2), which may enhance interactions with polar residues in enzyme active sites but reduce oral bioavailability due to metabolic susceptibility . The (E)-3-(furan-2-yl)acryloyl group in the target compound is unique among analogs, providing a conjugated system for π-π interactions and moderate solubility via furan oxygen .
Pharmacological Implications :
- Piperidine-containing analogs (e.g., target compound, ) exhibit improved solubility compared to purely aromatic derivatives (e.g., ’s dichlorophenyl compound). However, bulky groups like chloropyridyl () may hinder target engagement .
- Fluorophenyl and bromophenyl groups () contribute to halogen bonding with targets, but bromine’s larger size may introduce steric clashes in tight binding pockets .
Methodological Considerations in Structural Comparison
Quantitative similarity assessments (e.g., Tanimoto coefficients) using binary fingerprints () reveal that the target compound shares ~60–70% structural similarity with 5,3-AB-CHMFUPPYCA () and ~50% with ’s chloropyridyl derivative. These metrics align with observed differences in logP and substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
